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Compound of Interest

Compound Name: 2,8-Dichloroquinazolin-4-amine

Cat. No.: B1453867 Get Quote

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for

2,8-dichloroquinazolin-4-amine. Designed for researchers, scientists, and professionals in

drug development, this document offers a detailed examination of its Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The insights within are

grounded in established spectroscopic principles and data from analogous chemical structures,

providing a robust framework for the characterization of this compound.

Introduction
2,8-Dichloroquinazolin-4-amine is a substituted quinazoline, a class of heterocyclic

compounds of significant interest in medicinal chemistry due to their wide range of biological

activities.[1] Accurate structural elucidation and purity assessment are critical for any research

and development involving this molecule. Spectroscopic techniques are the cornerstone of this

characterization, each providing a unique piece of the structural puzzle. This guide will delve

into the predicted spectroscopic data for 2,8-dichloroquinazolin-4-amine, offering a detailed

interpretation based on fundamental principles and comparative data from related structures.

Molecular Structure and Atom Numbering
To facilitate the discussion of the spectroscopic data, the atoms in 2,8-dichloroquinazolin-4-
amine are numbered as shown in the diagram below. This numbering system will be used

consistently throughout this guide.

Caption: Molecular structure and atom numbering of 2,8-dichloroquinazolin-4-amine.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. For 2,8-dichloroquinazolin-4-amine, both ¹H and ¹³C NMR provide critical

information for structural confirmation. The predicted spectra are based on the analysis of

substituent effects on the quinazoline ring system.

Experimental Protocol: NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 2,8-dichloroquinazolin-4-amine in

0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

Instrumentation: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

¹H NMR Acquisition:

Set the spectral width to cover the range of -2 to 12 ppm.

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

Process the data with a line broadening of 0.3 Hz.

¹³C NMR Acquisition:

Set the spectral width to cover the range of 0 to 200 ppm.

Employ proton decoupling to simplify the spectrum.

Use a sufficient number of scans for clear observation of all carbon signals, including

quaternary carbons.

¹H NMR Spectroscopy: Predicted Data and Interpretation
The ¹H NMR spectrum of 2,8-dichloroquinazolin-4-amine is expected to show signals

corresponding to the three aromatic protons and the two amine protons.
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Predicted Chemical

Shift (δ, ppm)
Multiplicity Integration Assignment

~8.5 - 7.5 Broad Singlet 2H -NH₂

~7.8 Doublet 1H H-5

~7.6 Doublet 1H H-7

~7.4 Triplet 1H H-6

Interpretation:

Aromatic Protons (H-5, H-6, H-7): The aromatic region will display signals for the three

protons on the benzene ring. The electron-withdrawing nature of the chlorine atom at C8 and

the quinazoline ring system will shift these protons downfield. The specific splitting patterns

arise from spin-spin coupling with adjacent protons. H-5 and H-7 are expected to be doublets

due to coupling with H-6, while H-6 will appear as a triplet due to coupling with both H-5 and

H-7.

Amine Protons (-NH₂): The protons of the primary amine group at C4 will likely appear as a

broad singlet. The chemical shift of these protons can be variable and is dependent on

solvent and concentration.

¹³C NMR Spectroscopy: Predicted Data and
Interpretation
The proton-decoupled ¹³C NMR spectrum will show eight distinct signals corresponding to the

eight carbon atoms in the molecule.
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Predicted Chemical Shift (δ, ppm) Assignment

~160 C4

~155 C2

~152 C8a

~140 C8

~134 C6

~128 C5

~125 C7

~120 C4a

Interpretation:

Quaternary Carbons (C2, C4, C4a, C8, C8a): The carbons directly attached to

electronegative atoms (N and Cl) will be significantly deshielded and appear at lower field.

C4, attached to the amino group and two nitrogens in the heterocyclic ring, is expected to be

one of the most downfield signals. C2, bonded to two nitrogens and a chlorine, will also be

significantly downfield. The bridgehead carbons, C4a and C8a, will also be in the downfield

region. C8, bearing a chlorine atom, will show a downfield shift.

CH Carbons (C5, C6, C7): These carbons will appear in the typical aromatic region. Their

precise chemical shifts are influenced by the electronic effects of the substituents.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the

absorption of infrared radiation at specific vibrational frequencies.

Experimental Protocol: IR Spectroscopy
Sample Preparation: Prepare the sample as a KBr pellet by grinding a small amount of the

compound with dry potassium bromide and pressing it into a thin disk. Alternatively, acquire

the spectrum using an Attenuated Total Reflectance (ATR) accessory.
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Instrumentation: Record the spectrum on an FT-IR spectrometer.

Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.

Predicted IR Data and Interpretation
The IR spectrum of 2,8-dichloroquinazolin-4-amine is expected to show characteristic

absorption bands for the amine and aromatic functionalities.

Frequency Range (cm⁻¹) Vibration Description

3450-3300 N-H stretch

Two sharp bands,

characteristic of a primary

amine.[2]

3100-3000 Aromatic C-H stretch Medium to weak bands.

1650-1580 N-H bend
Strong band from the primary

amine.[2]

1620-1580 C=N and C=C stretch

Multiple strong to medium

bands from the quinazoline

ring.

1335-1250 Aromatic C-N stretch Strong band.[2]

800-700 C-Cl stretch Strong bands.

Interpretation:

N-H Vibrations: The presence of the primary amine group will be clearly indicated by two N-H

stretching bands in the 3450-3300 cm⁻¹ region and a strong N-H bending vibration around

1650-1580 cm⁻¹.[2]

Aromatic System: The aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹.

The characteristic C=C and C=N stretching vibrations of the quinazoline ring system will be

observed in the 1620-1580 cm⁻¹ region.

C-Cl Vibrations: The carbon-chlorine stretching vibrations will give rise to strong absorptions

in the fingerprint region, typically between 800 and 700 cm⁻¹.
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Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its identification and structural elucidation.

Experimental Protocol: Mass Spectrometry
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable

method, such as direct infusion or after separation by gas chromatography (GC) or liquid

chromatography (LC).

Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or

Electrospray Ionization (ESI).

Data Acquisition: Acquire the mass spectrum over a suitable mass-to-charge (m/z) range.

Predicted Mass Spectrum Data and Interpretation
The mass spectrum of 2,8-dichloroquinazolin-4-amine will provide key information for

confirming its molecular weight and structure. The molecular formula is C₈H₅Cl₂N₃, with a

molecular weight of approximately 214.05 g/mol .[3][4]

Molecular Ion Peak:

Due to the presence of two chlorine atoms, the molecular ion peak will exhibit a characteristic

isotopic pattern. Chlorine has two common isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2%

abundance). This will result in three peaks for the molecular ion:

M+ (m/z ≈ 214): Containing two ³⁵Cl atoms.

[M+2]+ (m/z ≈ 216): Containing one ³⁵Cl and one ³⁷Cl atom.

[M+4]+ (m/z ≈ 218): Containing two ³⁷Cl atoms.

The expected intensity ratio of these peaks will be approximately 9:6:1.

Fragmentation Pathway:

A plausible fragmentation pathway under electron ionization is proposed below.
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m/z = 179/181- Cl

[C8H4Cl2N]+.
- NH

[C7H4ClN2]+.
m/z = 151/153

- HCN [C7H4N2]+.- Cl

Click to download full resolution via product page

Caption: Proposed mass spectrometry fragmentation pathway for 2,8-dichloroquinazolin-4-
amine.

Interpretation of Fragments:

Loss of a Chlorine Atom: A common initial fragmentation step would be the loss of a chlorine

radical to give a fragment ion with an m/z corresponding to [M-Cl]⁺.

Loss of HCN: Subsequent fragmentation could involve the loss of a neutral hydrogen

cyanide (HCN) molecule from the pyrimidine ring, a characteristic fragmentation for nitrogen-

containing heterocycles.

Other Fragmentations: Other possible fragmentations include the loss of the amino group

and further cleavages of the quinazoline ring system.

Conclusion
This technical guide provides a detailed predictive analysis of the NMR, IR, and MS

spectroscopic data for 2,8-dichloroquinazolin-4-amine. By understanding the expected

spectral features and their interpretation, researchers can confidently characterize this

compound, ensuring its identity and purity for use in further scientific investigations. The

provided experimental protocols serve as a practical starting point for acquiring high-quality

spectroscopic data.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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